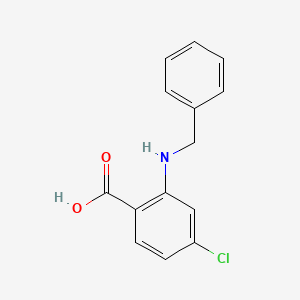

2-(Benzylamino)-4-chlorobenzoic acid

Beschreibung

Contextual Significance in Synthetic Organic and Medicinal Chemistry Research

The significance of 2-(Benzylamino)-4-chlorobenzoic acid in synthetic organic chemistry lies in its role as a versatile scaffold for the creation of more complex molecules. The presence of three key functional regions—the carboxylic acid group, the secondary amine, and the chlorinated aromatic ring—allows for a wide range of chemical modifications. Synthetic chemists can leverage these sites to build diverse molecular libraries, which are crucial for screening and identifying new drug candidates.

In medicinal chemistry, this compound is investigated for its potential biological activities, drawing from the well-established pharmacological profiles of related N-aryl anthranilic acids, which are known to possess anti-inflammatory and analgesic properties. sciepub.comnih.gov The parent molecule, 2-amino-4-chlorobenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents. chemimpex.com The introduction of the benzyl (B1604629) group to the amino function is a common strategy in medicinal chemistry to modulate properties such as potency, selectivity, and pharmacokinetics. Phenyl- or benzyl-substituted hybrids of anthranilic acid have demonstrated notable anti-inflammatory effects. nih.gov

Foundational Role of Anthranilic Acid and Benzoic Acid Scaffolds in Chemical Biology

The structural framework of this compound is built upon two fundamental scaffolds in chemical biology: anthranilic acid and benzoic acid.

Anthranilic Acid Scaffold: Anthranilic acid (2-aminobenzoic acid) and its derivatives are recognized as "privileged pharmacophores" in drug discovery. ijpsjournal.com This means they are molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to their incorporation into a wide array of therapeutic agents. ijpsjournal.com For example, several non-steroidal anti-inflammatory drugs (NSAIDs), known as fenamates, are derivatives of anthranilic acid. sciepub.com Beyond anti-inflammatory action, these derivatives have shown a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties. ijpsjournal.com They serve as precursors for numerous marketed drugs, such as the diuretic furosemide (B1674285) and the anticoagulant betrixaban. ijpsjournal.com

Benzoic Acid Scaffold: Benzoic acid is the simplest aromatic carboxylic acid and its core structure is a fundamental building block in both nature and synthetic chemistry. ijarsct.co.in Benzoic acid and its derivatives are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial properties. ijarsct.co.inglobalresearchonline.net In medicinal chemistry, the benzoic acid moiety is present in a vast number of drugs with diverse applications, including local anesthetics (e.g., benzocaine), analgesics (e.g., sodium salicylate), and anticancer agents. preprints.orgslideshare.net The ability to modify the benzene (B151609) ring and the carboxylic acid group allows for the fine-tuning of a molecule's biological activity and physical properties. ijarsct.co.in

The combination of these two scaffolds in this compound provides a rich foundation for its exploration in chemical biology.

Overview of Current Research Trajectories and Future Directions for Advanced Chemical Entity Development

Current research involving anthranilic and benzoic acid derivatives is focused on several key trajectories that indicate the future potential for compounds like this compound.

Key Research Trajectories:

Development of Selective Inhibitors: A significant area of research is the design of derivatives with high selectivity for specific biological targets. For instance, in the realm of anti-inflammatory drugs, efforts are directed towards creating selective cyclooxygenase-2 (COX-2) inhibitors to minimize the gastrointestinal side effects associated with older, non-selective NSAIDs. researchgate.netijper.org

Exploration of New Therapeutic Areas: Researchers are continuously exploring new applications for these scaffolds beyond their traditional uses. This includes the development of novel anticancer agents, neuroprotective compounds, and multitarget drugs for complex diseases like Alzheimer's. nih.govsci-hub.se

Use of In Silico Methods: Modern drug discovery increasingly relies on computational tools, such as molecular docking, to predict how molecules will interact with biological targets. nih.govresearchgate.net This approach accelerates the design and optimization of new chemical entities.

Future Directions for Development: The future for advanced chemical entities derived from the this compound scaffold looks promising. Continued research is expected to focus on:

Synthesis of Novel Analogs: The creation of new derivatives by modifying the benzyl and benzoic acid rings to enhance potency and selectivity.

Mechanism of Action Studies: Detailed biological evaluations to understand how these compounds exert their effects at a molecular level.

Expansion into Personalized Medicine: The development of high-purity, specialized derivatives for targeted therapies, such as in oncology. globalgrowthinsights.com

The ongoing advancements in synthetic methodologies and a deeper understanding of biological pathways will likely unlock new opportunities for this class of compounds in the pharmaceutical and chemical industries. businessresearchinsights.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1026-33-1 |

|---|---|

Molekularformel |

C14H12ClNO2 |

Molekulargewicht |

261.70 g/mol |

IUPAC-Name |

2-(benzylamino)-4-chlorobenzoic acid |

InChI |

InChI=1S/C14H12ClNO2/c15-11-6-7-12(14(17)18)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) |

InChI-Schlüssel |

JHRXFPUUMCFNLQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Benzylamino 4 Chlorobenzoic Acid

Established Synthetic Routes for 2-(Benzylamino)-4-chlorobenzoic Acid

Traditional synthetic approaches to this class of compounds primarily rely on fundamental organic reactions such as nucleophilic aromatic substitution and reductive amination, which provide reliable pathways to the target molecule.

A primary and well-established method for the synthesis of N-aryl and N-alkyl anthranilic acid derivatives is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. ekb.egwikipedia.org This approach is highly effective for forming the C-N bond between an aryl halide and an amine.

To synthesize this compound, a suitable halobenzoic acid precursor, such as 2,4-dichlorobenzoic acid or 4-chloro-2-bromobenzoic acid, is reacted with benzylamine in the presence of a copper catalyst. nih.govnih.gov The halogen atom at the ortho position to the carboxylic acid is selectively replaced by the benzylamino group. The reaction typically requires a base to neutralize the hydrogen halide formed during the condensation. wikipedia.org High-boiling polar solvents are often employed to facilitate the reaction, which may require elevated temperatures. wikipedia.org Modern modifications of the Ullmann reaction have introduced various copper sources and ligands to improve yields and moderate reaction conditions. ekb.egnih.gov

The general scheme involves the reaction of a 2-halobenzoic acid with an amine, catalyzed by copper. ekb.eg The carboxylic acid group directs the regioselectivity of the reaction, favoring substitution at the ortho position. nih.govnih.govorganic-chemistry.org This method avoids the need for protecting the carboxylic acid group, making it an efficient route. nih.gov

Table 1: Typical Conditions for Copper-Catalyzed Amination of o-Chlorobenzoic Acids

| Parameter | Condition | Role in Reaction | Reference |

|---|---|---|---|

| Halobenzoic Acid Precursor | 2,4-Dichlorobenzoic Acid or 4-Chloro-2-bromobenzoic Acid | Provides the chlorobenzoic acid core. | nih.govnih.gov |

| Amine | Benzylamine | Acts as the nucleophile to displace the ortho-halogen. | ekb.eg |

| Catalyst System | Cu Powder / Cu₂O or CuI | Facilitates the C-N bond formation. | wikipedia.orgnih.gov |

| Base | K₂CO₃ or K₃PO₄ | Neutralizes the HX byproduct. | nih.gov |

| Solvent | 2-Ethoxyethanol, Diethylene glycol, DMF | Provides a high-boiling medium for the reaction. | wikipedia.orgnih.gov |

| Temperature | ~130°C | Provides activation energy for the reaction. | nih.gov |

Reductive amination offers an alternative and powerful pathway for synthesizing secondary amines like this compound. ias.ac.in This method involves two key steps: the formation of an imine (Schiff base) from a carbonyl compound and an amine, followed by the reduction of the imine to an amine. pearson.compearson.com

The synthesis would commence with 2-formyl-4-chlorobenzoic acid as the carbonyl-containing precursor. This aldehyde reacts with benzylamine in a condensation reaction to form the corresponding N-benzyl imine intermediate. This step is often facilitated by the removal of water. Subsequently, the C=N double bond of the imine is selectively reduced to a C-N single bond. ias.ac.in

A variety of reducing agents can be employed for this transformation. While sodium borohydride (NaBH₄) is a common choice, it may also reduce the starting aldehyde. ias.ac.in Milder, more selective reagents like sodium triacetoxyborohydride (NaHB(OAc)₃) are often preferred as they selectively reduce the protonated imine (iminium ion) in the presence of the carbonyl group, allowing the entire process to be performed in a single pot without isolating the imine intermediate. harvard.edu

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Cost-effective and common, but can reduce the parent aldehyde. Typically used in a two-step process after imine formation. | ias.ac.in |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions at acidic pH, but is highly toxic. | harvard.edu |

| Sodium Triacetoxyborohydride | NaHB(OAc)₃ | Mild and highly selective for imines/iminium ions over carbonyls. Allows for efficient one-pot reactions. Less toxic than NaBH₃CN. | harvard.edu |

| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd/C) | Effective method, but may not be compatible with other reducible functional groups in the molecule. | pearson.com |

Beyond direct C-N bond formation, related N-benzyl anthranilic acid structures can be synthesized through multi-step sequences involving condensation and subsequent ring-opening reactions. One such strategy utilizes isatoic anhydride derivatives. For instance, a substituted isatoic anhydride can react with benzyl (B1604629) bromide in the presence of a base like potassium carbonate to yield an N-benzyl isatoic anhydride. researchgate.net This intermediate can then undergo hydrolysis, typically under basic conditions, which opens the anhydride ring to afford the desired N-benzyl anthranilic acid derivative. researchgate.net This method provides an alternative route to the core structure, starting from a different class of precursors.

Advanced Synthetic Approaches for Structurally Diverse Analogues and Derivatives

To explore structure-activity relationships or develop new materials, chemists often synthesize a library of analogues based on a core structure. Advanced approaches for this compound focus on systematically modifying both the benzyl and the chlorobenzoic acid portions of the molecule.

One of the most direct strategies to create a diverse set of analogues is to vary the substituents on the benzyl group. This is achieved by employing a range of commercially available or synthesized substituted benzylamines in the synthetic routes described previously (e.g., Ullmann condensation or reductive amination). By introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring of benzylamine, the electronic and steric properties of the final molecule can be systematically altered. This approach has been widely used in the synthesis of N-substituted anthranilic acid libraries. nih.gov

Table 3: Examples of Analogues via Variation of the Benzyl Moiety

| Substituted Benzylamine Input | Resulting Analogue of this compound | Potential Property Modification |

|---|---|---|

| 4-Methoxybenzylamine | 2-((4-Methoxybenzyl)amino)-4-chlorobenzoic acid | Introduces an electron-donating group, potentially affecting binding affinity or electronic properties. |

| 4-Nitrobenzylamine | 2-((4-Nitrobenzyl)amino)-4-chlorobenzoic acid | Introduces a strong electron-withdrawing group, altering the electronic character of the molecule. |

| 4-Chlorobenzylamine | 4-Chloro-2-((4-chlorobenzyl)amino)benzoic acid | Adds a halogen atom, which can influence lipophilicity and binding interactions. |

| 2,6-Dimethylbenzylamine | 4-Chloro-2-((2,6-dimethylbenzyl)amino)benzoic acid | Introduces steric bulk near the amine linkage, potentially influencing conformational freedom. |

Structural diversity can also be introduced by modifying the chlorobenzoic acid portion of the molecule. This can be accomplished in two primary ways: by using differently substituted starting materials or by performing subsequent chemical transformations on the synthesized product.

Varying the Halobenzoic Acid Precursor : In the context of the Ullmann reaction, a wide array of substituted 2-halobenzoic acids can be used. nih.govnih.govorganic-chemistry.org By starting with precursors bearing different substituents (e.g., bromo, fluoro, nitro, methyl) at positions 4, 5, or 6, a range of analogues with modifications on the anthranilic acid core can be generated. Research has shown that copper-catalyzed amination is highly regioselective, effectively coupling amines to the position ortho to the carboxylic acid, even with various other functional groups present on the ring. nih.govnih.gov

Post-Synthesis Derivatization : The synthesized this compound contains a reactive carboxylic acid functional group that serves as a handle for further derivatization. Standard organic transformations can be applied to create a variety of derivatives:

Esterification : Reaction with an alcohol under acidic conditions or conversion to an acyl chloride followed by reaction with an alcohol yields esters.

Amidation : Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with a primary or secondary amine produces amides.

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄).

These derivatization strategies significantly expand the chemical space that can be explored from the parent compound.

Annulation and Cyclization Reactions to Form Fused Heterocycles (e.g., quinazolinones, thiazolones, acridines derived from related anthranilic acids or benzoic acids)

This compound, as a substituted N-arylanthranilic acid, is a prime candidate for annulation and cyclization reactions to generate a diverse range of fused heterocyclic systems. These reactions typically involve the intramolecular condensation of the benzoic acid moiety with a suitable functional group, often following an initial activation step.

Quinazolinones: The synthesis of quinazolinones from anthranilic acid derivatives is a well-established transformation. nih.gov One common method involves the acylation of the amino group followed by cyclization. For this compound, this could be envisioned by reaction with an acylating agent, such as an acid chloride or anhydride, followed by dehydration. A highly employed route for similar compounds involves reacting an anthranilic acid with an acyl chloride to form an N-acylanthranilic acid, which is then cyclized with acetic anhydride to yield a benzoxazinone intermediate. This intermediate can subsequently react with an amine to form the quinazolinone ring system. nih.gov One-pot syntheses have also been developed for N-benzyl quinazolinones starting from the corresponding anthranilic acid derivatives and benzoyl chloride. researchgate.net

Thiazolones: The formation of thiazole-fused heterocycles can be achieved by reacting anthranilic acid derivatives with appropriate sulfur-containing reagents. For instance, the condensation of 2-chlorobenzoic acids with 2-aminothiazoles under Ullmann conditions has been explored, suggesting pathways to N-thiazolyl-anthranilic acids which could be precursors to more complex fused systems. researchgate.net

Acridines: N-arylanthranilic acids are classic precursors for the synthesis of acridones (9(10H)-acridinones), the oxidized form of acridines. The intramolecular Friedel-Crafts-type cyclization of N-phenylanthranilic acid, an analogue of the target compound, is a fundamental method for creating the tricyclic acridone core. orgsyn.orgarkat-usa.org This reaction is typically promoted by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA), which facilitate the electrophilic attack of the carboxylic acid carbonyl onto the adjacent N-aryl ring. orgsyn.orgjuniperpublishers.comekb.eg The resulting acridone can then be converted to the corresponding acridine (B1665455). For example, N-phenylanthranilic acid is cyclized in sulfuric acid and heated to produce acridone, which can be subsequently treated with phosphorus oxychloride to yield 9-chloroacridine. orgsyn.orgorgsyn.orgguidechem.com

Table 1: Examples of Cyclization Reactions for Acridone Synthesis from N-Phenylanthranilic Acid Analogs

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| N-Phenylanthranilic Acid | H₂SO₄, heat | Acridone | Crude: 88-93% | orgsyn.org |

| N-Phenylanthranilic Acid | POCl₃, heat | 9-Chloroacridine | Nearly quantitative | orgsyn.org |

| Substituted N-phenylanthranilic acids | Fe(OTf)₂, DCME | Substituted Acridones | Good to excellent | arkat-usa.org |

| o-Chloro benzoic acid derivatives and o/p-phenylene diamine | PPA | Amino acridone derivatives | Not specified | ekb.eg |

Catalytic Systems in the Synthesis and Derivatization of this compound

Catalysis plays a pivotal role in both the synthesis of this compound and its conversion into more complex molecules. Transition metals are frequently employed to facilitate key bond-forming reactions, while catalytic hydrogenation is essential for preparing the necessary precursors.

Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann-type N-arylation for related compounds)

The primary method for synthesizing N-substituted anthranilic acids like this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an amine with an aryl halide. acs.orgnih.gov The synthesis of the target compound would typically proceed via the reaction of 2,4-dichlorobenzoic acid or 2-bromo-4-chlorobenzoic acid with benzylamine.

The classic Ullmann reaction often required harsh conditions, but modern protocols have been developed using various copper catalysts (e.g., CuI, Cu₂O, or copper powder) in the presence of a base (like K₂CO₃ or Cs₂CO₃) and often a ligand in a high-boiling solvent. guidechem.comacs.orgnih.gov A significant advantage of this approach is its chemo- and regioselectivity. The amination occurs preferentially at the halide position ortho to the carboxylic acid group, which is believed to act as a directing and activating group for the catalyst. nih.govnih.gov This selectivity allows for the synthesis of 2-amino-4-chlorobenzoic acid derivatives from 2,4-dihalobenzoic acids without affecting the halogen at the 4-position. nih.gov The reaction proceeds effectively without the need for protecting the carboxylic acid group. acs.orgnih.gov

Table 2: Conditions for Copper-Catalyzed N-Arylation of 2-Chlorobenzoic Acids

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| o-Chlorobenzoic acid | Aniline | Cu powder, Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 76 | nih.gov |

| o-Chlorobenzoic acid | 2-Methylaniline | Cu powder, Cu₂O | K₂CO₃ | Diethylene glycol | 130 | 90 | nih.gov |

| 2,4-Dichlorobenzoic acid | 4-Methoxyaniline | Cu powder, Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 86 | nih.gov |

| o-Chlorobenzoic acid | Aniline | Cu powder | K₂CO₃ | DMF | 130 (reflux) | Dark green solid | guidechem.com |

| o-Chlorobenzoic acids | Aminothiazoles | Cu/CuI | Pyridine (B92270) | DMF (ultrasound) | 25 | Excellent | researchgate.net |

Hydrogenation Protocols for Precursor Transformations

The synthesis of this compound relies on the availability of 2-amino-4-chlorobenzoic acid as a key precursor. This intermediate is commonly prepared via the reduction of a corresponding nitro-substituted precursor, such as 4-chloro-2-nitrobenzoic acid. Catalytic hydrogenation is the preferred industrial method for this transformation due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants.

The reduction of the nitro group is typically achieved using hydrogen gas under pressure in the presence of a heterogeneous catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. patsnap.comgoogle.comgoogleapis.com The reaction is often carried out on the sodium salt of the nitrobenzoic acid in an aqueous solution to improve solubility. After the reaction, the catalyst is filtered off, and the aminobenzoic acid product is precipitated by acidification. patsnap.comgoogle.comgoogle.com These protocols are generally high-yielding and selective for the reduction of the nitro group without affecting the chloro substituent or the carboxylic acid.

Table 3: Catalytic Hydrogenation of Nitrobenzoic Acids to Aminobenzoic Acids

| Starting Material | Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzoic acid | 5% Pd/C | Water (as Na salt) | 1-2 MPa | 60-70 | >95 | google.com |

| 4-Nitrobenzoic acid | Pd/C | Water (as Na salt) | 2-4 MPa | 60-70 | >96 | patsnap.comgoogle.com |

| 4-Chloro-2-nitrobenzoic acid | Pd catalyst | Not specified | Not specified | Not specified | Not specified |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound Analogues

Selectivity is a critical consideration in the synthesis of complex molecules like the analogues of this compound. The ability to control which functional groups react (chemoselectivity), at which position they react (regioselectivity), and in what spatial orientation (stereoselectivity) is paramount for efficient and predictable synthesis.

Chemo- and Regioselectivity: A prominent example of selectivity is observed in the copper-catalyzed Ullmann N-arylation used to synthesize the parent compound. When a di-halogenated benzoic acid, such as 2,4-dichlorobenzoic acid, is used as the substrate, the amination reaction occurs with high regioselectivity. The incoming amine nucleophile preferentially displaces the halogen atom at the C2 position (ortho to the carboxylic acid) while leaving the halogen at the C4 position intact. nih.gov This selectivity is attributed to the directing effect of the adjacent carboxylate group, which is believed to coordinate to the copper catalyst and facilitate the nucleophilic substitution at the proximal position. nih.govnih.gov This inherent regioselectivity is a powerful tool, as it eliminates the need for complex protecting group strategies and allows for the direct synthesis of specifically substituted anthranilic acid derivatives.

Similarly, in subsequent cyclization reactions to form acridones, the intramolecular electrophilic aromatic substitution is directed by the existing substituents on the N-aryl ring, leading to specific isomers of the final heterocyclic product. arkat-usa.org

Stereoselectivity: While this compound itself is achiral, the synthesis of its analogues can involve the introduction of stereocenters. For example, if a chiral amine or a chiral carboxylic acid derivative is used in the synthesis, or if subsequent reactions create chiral centers, controlling the stereochemical outcome becomes important. The development of stereoselective reactions, such as asymmetric hydrogenations or catalytic enantioselective cyclizations, would be necessary to produce single enantiomers of more complex, biologically active analogues.

Molecular Architecture and Structural Characterization of 2 Benzylamino 4 Chlorobenzoic Acid

Conformational Analysis and Geometrical Parameters of the 2-(Benzylamino)-4-chlorobenzoic Acid Scaffold

Computational studies using density functional theory (DFT) on 2-amino-4-chlorobenzoic acid have provided optimized geometrical parameters. acs.org These calculations, typically performed at the B3LYP/6–311++G(d,p) level of theory, can predict bond lengths, bond angles, and dihedral angles with good accuracy. acs.org For this compound, similar computational approaches would be necessary to determine its most stable conformation and precise geometrical parameters.

Table 1: Selected Geometrical Parameters of 2-amino-4-chlorobenzoic acid (Precursor) (Data derived from crystallographic studies) nih.gov

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.357(9) | C2-C1-N1 | 122.9(6) |

| C1-C2 | 1.408(9) | C1-N1-H1N1 | 119.0(12) |

| C2-C7 | 1.481(9) | O1-C7-O2 | 123.3(6) |

| C7-O1 | 1.241(9) | O1-C7-C2 | 119.5(6) |

| C7-O2 | 1.320(9) | O2-C7-C2 | 117.2(6) |

| C3-Cl1 | 1.743(7) | C2-C3-Cl1 | 119.5(5) |

Note: Atom numbering is based on the crystallographic data for 2-amino-4-chlorobenzoic acid.

Intramolecular Interactions and Their Influence on Molecular Stability and Reactivity

A key structural feature of this compound is the potential for intramolecular hydrogen bonding. In the precursor, 2-amino-4-chlorobenzoic acid, an intramolecular N—H⋯O hydrogen bond is observed between one of the amino protons and the carbonyl oxygen of the carboxylic acid group, forming an S(6) ring motif. nih.govresearchgate.net This interaction contributes to the planarity and stability of the molecule.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are essential for the structural characterization of this compound. While a complete experimental dataset for this specific molecule is not published, the expected spectral features can be predicted based on the known spectra of its precursor and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the chlorobenzoic acid and the benzyl (B1604629) rings. The protons on the chlorobenzoic acid ring will appear as a complex splitting pattern due to their coupling. The benzyl group will exhibit a singlet for the methylene (B1212753) (-CH₂-) protons and multiplets for the phenyl protons. The amine proton (N-H) will likely appear as a broad singlet, and its chemical shift may be concentration-dependent. The carboxylic acid proton (-COOH) will also be a broad singlet, typically at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of both rings, and the methylene carbon of the benzyl group. The chemical shifts of the carbons in the chlorobenzoic acid ring will be influenced by the chloro, amino, and carboxyl substituents.

Mass Spectrometry (MS): Electron ionization mass spectrometry of the precursor, 2-amino-4-chlorobenzoic acid, shows a molecular ion peak corresponding to its molecular weight. sharif.edu For this compound, mass spectrometry would be used to confirm its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Based on data for 2-amino-4-chlorobenzoic acid, the following vibrations are anticipated:

O-H stretch: A broad band for the carboxylic acid O-H stretching, typically in the range of 2500-3300 cm⁻¹.

N-H stretch: A sharp to medium band for the secondary amine N-H stretching, around 3300-3500 cm⁻¹.

C=O stretch: A strong absorption for the carboxylic acid C=O stretching, expected around 1660-1700 cm⁻¹. acs.org

C-N stretch: A band in the region of 1250-1350 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹. acs.org

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiplets), -CH₂- (singlet), N-H (broad singlet), -COOH (broad singlet) |

| ¹³C NMR | C=O, aromatic carbons, -CH₂- |

| Mass Spec | Molecular ion peak, fragmentation peaks corresponding to loss of COOH and benzyl group |

| IR (cm⁻¹) | ~3300-3500 (N-H), ~2500-3300 (O-H), ~1660-1700 (C=O), ~1250-1350 (C-N), ~600-800 (C-Cl) |

Crystallographic Studies and Solid-State Structural Insights (e.g., for 2-amino-4-chlorobenzoic acid precursors)

Crystallographic studies of the precursor, 2-amino-4-chlorobenzoic acid, reveal that in the solid state, molecules are linked into centrosymmetric dimers by pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net These dimers are then further organized into a three-dimensional network.

Rational Design Principles for Novel this compound Analogues based on Structural Insights

The structural features of this compound provide a basis for the rational design of new analogues with tailored properties. Key areas for modification include:

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl moiety can modulate the electronic properties of the molecule, influencing its reactivity and intermolecular interactions.

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or an amide would eliminate the strong intermolecular hydrogen bonding of the acid dimers and introduce new possibilities for intermolecular interactions.

Alteration of the Amino Linker: Replacing the secondary amine with other linking groups could change the conformational flexibility and hydrogen bonding capabilities of the molecule.

By systematically modifying these structural components, it is possible to fine-tune the physicochemical properties of this compound analogues for various applications.

Investigational Biological Activities and Mechanistic Pathways Non Clinical Human Context

Enzymatic Inhibition Profiles of 2-(Benzylamino)-4-chlorobenzoic Acid and its Derivatives

The core structure of this compound is related to several classes of enzymatically active compounds. Research into its derivatives, including acridines, quinazolinones, and other related scaffolds, has revealed a broad spectrum of inhibitory activities against enzymes implicated in various pathological processes.

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin. tandfonline.com Its inhibition is a major focus in the development of agents for hyperpigmentation disorders. Benzoic acid derivatives have been identified as potent inhibitors of this enzyme. tandfonline.comnih.gov Studies on various substituted benzoic acids have demonstrated significant tyrosinase inhibitory potential, with some derivatives showing potency greater than standard inhibitors like kojic acid. tandfonline.comnih.gov

The mechanism of inhibition can vary depending on the specific derivative. Kinetic analyses have revealed that while some benzoic acid derivatives act as non-competitive inhibitors, others, such as certain pyridine (B92270) derivatives with similar structural features, exhibit competitive inhibition. nih.gov Competitive inhibitors typically bind to the enzyme's active site, preventing the substrate from binding, a mechanism often facilitated by the chelation of copper ions essential for the enzyme's catalytic activity. researchgate.netnih.gov In contrast, non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov Some benzaldehyde (B42025) derivatives have been shown to act as partial noncompetitive inhibitors. researchgate.net

| Compound/Derivative Class | IC50 (µM) | Inhibition Type | Reference(s) |

| Benzoic Acid Derivative (Compound 7) | 1.09 | - | tandfonline.comnih.gov |

| Benzoic Acid Derivative (Compound 9) | 2.09 | - | tandfonline.com |

| 4-Aminobenzoic Acid (vs. Monophenolase) | 3.8 | Non-competitive | nih.gov |

| 2-Aminobenzoic Acid (vs. Monophenolase) | 5.15 | Non-competitive | nih.gov |

| L-mimosine (Standard) | 3.68 | - | tandfonline.comnih.gov |

| Kojic Acid (Standard) | 16.67 | - | tandfonline.comnih.gov |

Structural modifications of the N-aryl anthranilic acid scaffold can lead to the formation of acridine (B1665455) derivatives. These compounds have been investigated as dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II, two enzymes with significant roles in cancer pathophysiology. nih.gov PDE5 inhibitors can elevate cyclic guanosine (B1672433) monophosphate (cGMP) levels, which has been shown to have anticancer effects in malignancies like colorectal carcinoma. nih.gov Topoisomerase II is a well-established target for several approved anticancer drugs, as its inhibition disrupts DNA replication and leads to cancer cell death. nih.govnih.gov

A series of 9-benzylaminoacridine derivatives demonstrated the ability to inhibit both enzymes. nih.gov The potency of PDE5 inhibition was found to be influenced by substitutions on both the acridine core and the benzylamino moiety, with a methoxy (B1213986) group at the C2 position of the acridine ring significantly boosting inhibitory activity. nih.gov Several of these derivatives exhibited sub-micromolar to low micromolar inhibition of PDE5 and also effectively inhibited topoisomerase II. nih.govnih.gov

| Acridine Derivative | PDE5 IC50 (µM) | Key Structural Feature | Reference(s) |

| Compound 26 | 0.83 | 2-Methoxy on acridine, 4-Methyl on benzylamino | nih.gov |

| Compound 25 | 3.61 | 2-Methoxy on acridine, unsubstituted benzylamino | nih.gov |

| Compound 23 | 6.68 | Phenylethyl amino linker | nih.gov |

| Compound 1 | 9.33 | Unsubstituted acridine and benzylamino | nih.gov |

The N-aryl anthranilic acid structure is the backbone of fenamate non-steroidal anti-inflammatory drugs (NSAIDs), which are known inhibitors of cyclooxygenase (COX) enzymes. mdpi.com These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Derivatives of 2-benzoylaminobenzoic acid and related structures have been evaluated for their ability to inhibit these COX isoforms. ijpsonline.com

The focus of much research has been on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. researchgate.net Studies on structurally related compounds, such as 4-benzylideneamino-benzenesulfonamides, have identified potent and selective COX-2 inhibitors. One such compound, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide, was found to be a more active and selective COX-2 inhibitor than the well-known drug celecoxib. nih.gov This suggests that the broader class of N-aryl anthranilic acid derivatives has significant potential for development as anti-inflammatory agents through COX inhibition.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference(s) |

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 | nih.gov |

| Celecoxib (Reference) | >100 | 0.83 | >120.4 | nih.gov |

Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, representing a key target for the development of modern anticoagulants. researchgate.netgoogle.com The anthranilamide scaffold, which is closely related to this compound, has been extensively used to design potent FXa inhibitors. nih.gov A series of N2-aroylanthranilamide derivatives were developed, with SAR studies showing that specific substitutions on the aromatic rings are crucial for high-affinity binding to the S1 and S4 sites of the enzyme. nih.gov One of the most potent compounds in this series achieved a Ki of 11.5 nM. nih.gov

Furthermore, the oxazolidinone scaffold, often incorporated into more complex structures, has also been a cornerstone in the design of FXa inhibitors. nih.gov These inhibitors function by blocking the active site of FXa, thus preventing the conversion of prothrombin to thrombin and interrupting the coagulation cascade. google.com The chloroaniline group, in particular, has been identified as a potent mimic for the benzamidine (B55565) group found in earlier inhibitors, leading to derivatives with Ki values in the low nanomolar range. nih.gov

| Compound/Derivative Class | Inhibition Constant (Ki or IC50) | Target | Reference(s) |

| N2-Aroylanthranilamide (Compound 55) | 11.5 nM (Ki) | Human Factor Xa | nih.gov |

| Anthranilamide-based inhibitor (Compound 1g) | 23.0 nM (IC50) | Factor Xa | nih.gov |

| Chloroaniline Isoxazoline Derivative (ST368) | 1.5 nM (Ki) | Factor Xa | nih.gov |

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. frontiersin.org Consequently, kinase inhibition is a major strategy in oncology drug development. While direct studies on this compound are limited, its derivatives and related scaffolds have shown activity against various kinases. For instance, quinazolinone derivatives, which can be synthesized from N-aryl anthranilic acids, have been suggested to inhibit the tyrosine kinase domain. preprints.org

Screening of a combinatorial library of 1,4-benzodiazepines, which share some structural similarities with cyclic derivatives of the parent compound, identified novel inhibitors of the Src protein tyrosine kinase. nih.gov The lead compound from this study demonstrated mixed and noncompetitive inhibition against the peptide substrate and ATP, respectively, with a Ki of 35 µM and 17 µM. nih.gov Additionally, other benzoic acid derivatives have been developed as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), indicating the scaffold's potential to interact with a range of kinases and phosphatases involved in cellular signaling. nih.gov

| Compound Class | Target Kinase/Phosphatase | IC50 / Ki | Inhibition Mechanism | Reference(s) |

| 1,4-Benzodiazepine (N-L-Yaa) | Src | 73 µM (IC50) | Mixed (vs. peptide), Noncompetitive (vs. ATP) | nih.gov |

| 1,4-Benzodiazepine (N-L-Yaa) | Src | 35 µM (Ki vs. peptide) | Mixed | nih.gov |

| 1,4-Benzodiazepine (N-L-Yaa) | Src | 17 µM (Ki vs. ATP) | Noncompetitive | nih.gov |

| Benzoic acid derivative (Compound 14b) | STEP | - | - | nih.gov |

Cyclization of the this compound scaffold can yield quinazolinone derivatives, a class of compounds with significant anticancer activities. gsconlinepress.com These derivatives have been investigated as potent inhibitors of poly-(ADP-ribose) polymerase (PARP) and thymidylate synthase (TS).

PARP Inhibition: PARP enzymes, particularly PARP-1, are crucial for DNA repair. Their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA mutations. rsc.org The 4-quinazolinone scaffold has been successfully used as a bioisostere of the phthalazinone core found in the approved PARP inhibitor Olaparib. rsc.orgrsc.org Several synthesized quinazolinone-based derivatives have displayed potent PARP-1 inhibitory activity, with IC50 values in the nanomolar range, comparable or even superior to reference drugs. rsc.orgbenthamdirect.com

Thymidylate Synthase (TS) Inhibition: TS is a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. Inhibition of TS disrupts DNA synthesis and is a proven strategy in cancer chemotherapy. Quinazoline-based antifolates have been developed as TS inhibitors. nih.govnih.gov Studies on these compounds have shown that modifications to the benzoyl ring significantly impact inhibitory potency. For example, a 2'-chloro substituent on the benzoyl ring reduced TS inhibition by twofold, while a 2'-methyl group caused a 20-fold reduction, indicating a high degree of structural sensitivity for enzyme binding. nih.gov

| Derivative Class | Target Enzyme | Compound | IC50 | Reference(s) |

| Quinazolinone | PARP-1 | Compound 12c | 27.89 nM | rsc.org |

| Quinazolinone | PARP-1 | Olaparib (Reference) | 30.38 nM | rsc.org |

| Quinazolinone | PARP-1 | Compound SVA-11 | -10.421 (Dock Score) | benthamdirect.com |

| Quinazoline Antifolate | Thymidylate Synthase | 2'-chloro analogue | ~2-fold less potent than parent | nih.gov |

| Quinazoline Antifolate | Thymidylate Synthase | 2'-methyl analogue | ~20-fold less potent than parent | nih.gov |

In Vitro Cellular Pharmacology and Molecular Mechanisms

Anti-proliferative and Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, A549, NB4, HL60, MV4-11, K562)

No published studies were identified that investigated the anti-proliferative or cytotoxic effects of this compound on HeLa, MCF-7, HepG2, A549, NB4, HL60, MV4-11, or K562 cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

There is currently no available research data on the ability of this compound to induce apoptosis or modulate the cell cycle in any cellular models.

Receptor Agonist/Antagonist Activities (e.g., Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonism)

The activity of this compound as an agonist or antagonist for any receptor, including Peroxisome Proliferator-Activated Receptor alpha (PPARα), has not been reported in the scientific literature.

Anti-Inflammatory Modulatory Effects in Pre-clinical Models and In Vitro Assays

No pre-clinical or in vitro studies have been published detailing any anti-inflammatory modulatory effects of this compound.

Other Reported Biological Activities (e.g., Anti-platelet Aggregation, Antioxidant Activity)

Anti-platelet Aggregation Activity

There is no available scientific literature that has investigated or reported on the anti-platelet aggregation activity of this compound. As such, its effects on platelet function remain unknown.

Antioxidant Activity

Similarly, the antioxidant properties of this compound have not been evaluated in any published research. Therefore, its capacity to act as an antioxidant has not been determined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Benzylamino 4 Chlorobenzoic Acid Derivatives

Elucidation of Key Pharmacophoric Features within the 2-(Benzylamino)-4-chlorobenzoic Acid Core

The fundamental structure of this compound contains several key features that are crucial for its biological interactions. The core can be deconstructed into three main components: the chlorobenzoic acid ring, the benzyl (B1604629) moiety, and the secondary amine linker.

Studies on structurally related compounds have identified an optimal pharmacophore that shares features with this core. For instance, research on inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) confirmed that a 2-morpholino-5-N-benzylamino benzoic acid scaffold is highly effective. nih.govnih.gov This highlights the importance of the N-benzylamino benzoic acid framework. The carboxylic acid group on the benzoic acid ring is a critical feature, often involved in hydrogen bonding or salt-bridge interactions with target proteins. nih.gov The relative positioning of the amino linker and the carboxylic acid in an ortho configuration is also considered favorable for activity in related scaffolds. nih.gov Furthermore, in silico modeling of similar structures suggests that the central aromatic ring (the chlorobenzoic acid portion) engages in π-stacking interactions with amino acid residues like phenylalanine in the target's binding site. nih.gov

The essential pharmacophoric elements can be summarized as:

An aromatic carboxylic acid for key binding interactions.

A secondary amine linker.

An adjacent aromatic ring (the benzyl group) for further hydrophobic or π-stacking interactions.

Impact of Substituents on the Benzyl Moiety on Biological Potency and Selectivity

The benzyl moiety of the this compound scaffold presents a versatile site for modification to fine-tune biological activity. The nature and position of substituents on this phenyl ring can significantly influence potency and selectivity.

In studies of related molecular frameworks, the addition of electron-withdrawing groups has shown to be beneficial. For example, in a series of 2-arylalkylamino-thiazole derivatives, the introduction of a chlorine atom at the para-position of the benzylamino ring significantly enhanced antiproliferative activity compared to the unsubstituted analog. nih.gov Conversely, a para-fluorine atom resulted in a significant loss of activity. nih.gov Similarly, in a different class of inhibitors, an ester derivative with a 2-bromo substitution on the benzyl ring was found to be highly potent in reducing cancer cell proliferation. nih.gov

However, the effect is not universally predictable and depends on the specific biological target. In a series of pyrimido[4,5-c]quinoline (B14755456) derivatives, the addition of small electron-donating or electron-withdrawing substituents to the benzyl ring did not dramatically affect activity against the protein kinase CSNK2A. mdpi.com This suggested the absence of a strong π-stacking interaction with the target protein in that specific case. mdpi.com

These findings indicate that the electronic properties and steric bulk of substituents on the benzyl ring must be carefully optimized for each biological target to achieve desired potency.

| Compound Series | Substituent on Benzyl Ring | Observation | Reference |

| 2-morpholino-4-N-benzylamine esters | 2-Bromo | Potent reduction of cell proliferation in HCT116 and MDA-MB-231 cells. | nih.gov |

| 2-arylalkylamino-thiazoles | para-Chloro | Enhanced antiproliferative activity. | nih.gov |

| 2-arylalkylamino-thiazoles | para-Fluoro | Significant loss in activity. | nih.gov |

| Pyrimido[4,5-c]quinolines | Small electron-donating or -withdrawing groups | No dramatic effect on CSNK2A activity. | mdpi.com |

Effects of Substitutions and Modifications on the Chlorobenzoic Acid Ring

The chlorobenzoic acid portion of the molecule serves as a critical anchor for binding and orientation within a target's active site. Modifications to this ring, including the position of the chlorine atom and the nature of other substituents, can profoundly impact biological function.

The carboxylic acid is a particularly important functional group. In related anti-adenoviral compounds, the presence of the carboxylic acid was found to be favorable for activity. nih.gov The ortho relationship between the amino linker and the carboxyl group on the benzoic acid ring is also a key structural feature, creating a specific conformation that can be essential for binding. nih.govnih.gov This arrangement can facilitate an intramolecular hydrogen bond, which planarizes the molecule and influences its binding properties. nih.govresearchgate.net

Investigation of Linker Chemistry and its Influence on Molecular Recognition

One of the most effective modifications is N-methylation. Studies on related scaffolds have demonstrated that benzylic N-methylated compounds are often the most biologically active. nih.govnih.gov This substitution can have several effects: it can increase metabolic stability, alter the compound's lipophilicity, and, by removing the hydrogen-bond donating capability of the amine, prevent certain interactions while potentially favoring others. The N-methyl group can also induce a conformational change that locks the molecule into a more bioactive shape.

In a broader context of related structures, such as 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, the directionality of the amide bonds that serve as linkers was found to be obligatory for potent activity. nih.gov This underscores the importance of the linker's geometry and electronic properties in establishing the correct orientation for molecular recognition by the biological target.

Positional Isomerism and Stereochemical Impact on Biological Function

The spatial arrangement of functional groups, governed by positional isomerism and stereochemistry, is a critical determinant of biological activity. longdom.org Even subtle changes in the location of a substituent or the three-dimensional arrangement of atoms can lead to dramatic differences in potency and selectivity. longdom.orgmdpi.com

Positional Isomerism: The substitution pattern on the aromatic rings is crucial. Research on related morpholinobenzoic acid derivatives directly compared the biological activity of compounds with a 2,4-N-benzylamine substitution pattern against those with a 2,5- pattern. nih.gov The study found that altering the ring pattern from a 2,5- to a 2,4-relationship led to a significant decrease in enzyme inhibition. nih.gov For carboxylic acid-bearing compounds, this change resulted in a 3-fold decrease in inhibitory activity, while hydroxamic acid derivatives saw a 1.5-fold decrease. nih.gov This demonstrates that the precise positioning of the benzylamino group relative to the other substituents on the benzoic acid ring is vital for optimal interaction with the target.

Stereochemical Impact: While the parent this compound is achiral, the introduction of substituents can create chiral centers, making stereochemistry a critical factor. longdom.org It is a well-established principle in pharmacology that different enantiomers of a chiral molecule can have vastly different biological activities, potencies, and pharmacokinetic profiles. longdom.orgmdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. mdpi.com For instance, studies on other bioactive molecules have shown that stereochemistry can be the primary driver for potency and can also affect transport across cell membranes, leading to a stereospecific uptake of a drug. mdpi.com In one case involving pyrimido[4,5-c]quinoline derivatives, an indene-based analog was synthesized as a racemic mixture, and subsequent separation revealed that the biological activity resided primarily in the S-enantiomer. mdpi.com

| Isomeric Variation | Scaffold | Observation | Reference |

| Positional Isomerism (2,4- vs 2,5- substitution) | Morpholino-N-benzylamine benzoic acid | The 2,4-isomer showed a 3-fold decrease in enzyme inhibition compared to the 2,5-isomer. | nih.gov |

| Stereoisomerism (S- vs R-enantiomer) | Indene-based pyrimido[4,5-c]quinoline | Biological activity was found to reside in the S-enantiomer. | mdpi.com |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For scaffolds related to this compound, such as benzoylaminobenzoic acid derivatives, QSAR studies have been instrumental in identifying key physicochemical properties that govern their inhibitory potential. nih.gov

These studies have revealed that inhibitory activity often increases with a rise in hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl group on the terminal phenyl ring, was also found to be conducive to activity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur in certain positions can decrease inhibitory activity. nih.gov

Two-dimensional (2D) QSAR models have highlighted the positive contribution of descriptors such as the count of six-membered rings and the presence of aromatic carbons connected by single bonds, suggesting that aromatic substitutions potentiate activity. dergipark.org.tr Three-dimensional (3D) QSAR models further elaborate on these findings by mapping the steric, electrostatic, and hydrophobic fields, providing a more detailed picture of the ideal conformational attributes required for potent biological action. dergipark.org.tr These predictive models are invaluable for guiding the design of new, more potent derivatives by prioritizing compounds with favorable calculated properties before their synthesis.

Structure-Pharmacokinetic Relationship (SPR) Investigations (e.g., metabolic stability, microsomal stability)

The therapeutic success of a compound depends not only on its potency (pharmacodynamics) but also on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). researchgate.net A key aspect of this profile is metabolic stability, often assessed in early drug discovery using in vitro assays such as the microsomal stability assay. srce.hrdergipark.org.tr This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. dergipark.org.trevotec.com

A favorable metabolic stability profile is characterized by a longer half-life, which can lead to enhanced bioavailability and a more sustained therapeutic effect. srce.hrresearchgate.net Structure-pharmacokinetic relationship (SPR) studies aim to understand how modifications to a chemical structure affect these properties.

For a scaffold closely related to this compound, specifically the 2-morpholino-5-N-benzylamino benzoic acid family, microsomal stability has been directly assessed. nih.gov The findings were highly encouraging, showing that this family of molecules demonstrates a high degree of stability when treated with rat liver microsomes. nih.govnih.gov This intrinsic stability is a highly desirable property, suggesting that compounds based on this core scaffold may have favorable in vivo half-lives and are less susceptible to rapid metabolic breakdown. researchgate.net This stability reduces the likelihood of extensive first-pass metabolism, a common reason for the failure of drug candidates. dergipark.org.tr

| Property | Scaffold | Finding | Reference |

| Microsomal Stability | 2-morpholino-5-N-benzylamino benzoic acid derivatives | The family of molecules demonstrates a high degree of stability in the presence of rat microsomes. | nih.govnih.gov |

Computational Chemistry and Molecular Modeling for 2 Benzylamino 4 Chlorobenzoic Acid Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties and geometries)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Density Functional Theory (DFT) is a prominent method used for these investigations, balancing computational cost with high accuracy. It is employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density, dipole moment, and molecular orbital energies.

While specific DFT studies for 2-(Benzylamino)-4-chlorobenzoic acid are not extensively documented in publicly available literature, the methodology can be illustrated by studies on the closely related compound, 2-Amino-4-chlorobenzoic acid (2A4ClBA). icm.edu.plresearchgate.net In such studies, DFT calculations, often using a basis set like B3LYP/6–311++G(d,p), are performed to predict the most stable conformation of the molecule. icm.edu.plresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more chemically reactive. For this compound, DFT would allow for a detailed analysis of how the benzyl (B1604629) group influences the electronic properties compared to a simple amino group.

Table 1: Exemplary Electronic Properties Calculated via DFT for a Related Compound (2-Amino-4-chlorobenzoic acid) Note: This data is for a structurally related compound and serves to illustrate the outputs of DFT calculations.

| Parameter | Description | Illustrative Value (for 2A4ClBA) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -6.35 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1.78 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.57 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.43 Debye |

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., for tyrosinase, PPARα, various kinases)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity.

For this compound, docking studies could be employed to explore its potential inhibitory activity against various enzymes. Although specific docking analyses against targets like tyrosinase, Peroxisome Proliferator-Activated Receptor alpha (PPARα), or specific kinases are not found in the reviewed literature for this exact compound, its structural motifs suggest potential interactions.

Tyrosinase: As an enzyme involved in melanin synthesis, its inhibitors are of interest in cosmetics and medicine. Benzoic acid derivatives have been explored as potential tyrosinase inhibitors. nih.gov Docking this compound into the active site of tyrosinase could reveal key interactions, such as the carboxylate group chelating the copper ions in the active site.

PPARα: This nuclear receptor is a target for drugs treating dyslipidemia. The acidic carboxyl group and the hydrophobic aromatic rings of the compound are features that could facilitate binding within the ligand-binding pocket of PPARα.

Kinases: These enzymes are common targets in cancer therapy. Docking could predict whether the compound can fit into the ATP-binding site of various kinases, with the amino group and carboxylate potentially forming hydrogen bonds with hinge region residues.

The analysis of docking results focuses on scoring functions, which estimate the binding affinity, and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 2: Plausible Molecular Interactions for this compound in a Hypothetical Protein Active Site

| Interaction Type | Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | -NH- group, -COOH group | Asp, Glu, Gln, Asn, Ser, Thr, backbone C=O |

| Hydrogen Bond (Acceptor) | -COOH (carbonyl oxygen) | Lys, Arg, His, Gln, Asn, Ser, Thr, backbone N-H |

| Ionic Interaction | Deprotonated -COO⁻ group | Lys, Arg, His |

| Pi-Pi Stacking | Chlorinated benzene (B151609) ring, Benzyl ring | Phe, Tyr, Trp, His |

| Hydrophobic Interaction | Benzyl group, Chlorophenyl moiety | Ala, Val, Leu, Ile, Pro, Met |

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of a docked pose, explore the conformational flexibility of the ligand and protein, and calculate binding free energies.

For this compound, an MD simulation would typically follow a molecular docking study. After placing the compound in the active site of a target protein, an MD simulation running for nanoseconds or longer would be performed. researchgate.net Key analyses of the resulting trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low RMSD for the ligand suggests that its binding pose is stable.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are more flexible or rigid upon binding.

Interaction Analysis: The persistence of specific hydrogen bonds and other interactions identified in docking can be tracked throughout the simulation to confirm their importance for binding stability.

Such simulations could reveal, for example, whether water molecules play a mediating role in the binding of this compound to its target and how the compound's conformation adapts to the dynamic environment of the binding pocket. nih.gov

In Silico Prediction of Potential Metabolic Pathways and Sites of Metabolism

Understanding a compound's metabolic fate is critical in drug development. In silico metabolism prediction tools use knowledge-based systems or machine learning models to predict how a molecule might be transformed by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. news-medical.netnih.govnih.gov

For this compound, a specific metabolic map has not been published. However, based on its chemical structure, several metabolic transformations can be predicted. In silico models would analyze the molecule for sites susceptible to common Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Table 3: Predicted Potential Metabolic Pathways for this compound

| Metabolic Reaction | Likely Site on Molecule | Potential Metabolite | Involved Enzyme Family |

| Aromatic Hydroxylation | Benzyl ring or chlorophenyl ring | Hydroxylated derivatives | Cytochrome P450 (CYP) |

| N-Dealkylation (Debenzylation) | Cleavage of the benzyl-nitrogen bond | 2-Amino-4-chlorobenzoic acid and Benzaldehyde (B42025) | Cytochrome P450 (CYP) |

| Glucuronidation | Carboxylic acid group (-COOH) | Acyl-glucuronide conjugate | UDP-glucuronosyltransferases (UGT) |

| Amino Acid Conjugation | Carboxylic acid group (-COOH) | Glycine or glutamine conjugate | Acyl-CoA synthetases / Acyl-CoA amino acid N-acyltransferases |

These predictions help researchers anticipate potential metabolites that may be active or toxic and guide the design of in vitro and in vivo metabolism studies.

Virtual Screening Techniques for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govbenthamscience.com If this compound were found to have a desirable biological activity, it could serve as a starting point or "query" for a virtual screen to find novel compounds with potentially improved properties.

There are two main approaches:

Ligand-Based Virtual Screening: This method uses the structure of the known active compound, this compound, as a template. The screening algorithm searches for molecules in a database that have similar 2D fingerprints (structural fragments) or 3D shape and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, a large compound library can be docked into the active site. benthamdirect.comresearchgate.net The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further investigation.

Using this compound as a scaffold could lead to the identification of new classes of compounds that maintain the key interaction features of the original molecule but possess different core structures, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

Applications of 2 Benzylamino 4 Chlorobenzoic Acid in Chemical Synthesis and Industrial Sciences Non Clinical Focus

Role as Versatile Intermediates in Fine Chemical Synthesis

The structure of 2-(benzylamino)-4-chlorobenzoic acid makes it a potentially valuable intermediate in multi-step organic synthesis. The molecule possesses three key points of reactivity: the carboxylic acid group, the secondary amine, and the chlorinated aromatic ring. This trifunctional nature allows it to serve as a versatile building block for constructing more complex molecules.

Derivatives of anthranilic acid are widely recognized as crucial intermediates in the synthesis of a range of chemical products, including pharmaceuticals, agrochemicals, and pigments. chemimpex.comwikipedia.org Specifically, 2-amino-4-chlorobenzoic acid, the direct precursor to the title compound, is a known building block for creating complex molecules due to its stability and reactivity. chemimpex.com The introduction of the N-benzyl group adds a further dimension for synthetic elaboration, either as a protecting group or as an integral part of the final molecular scaffold. Chloro-substituted benzoic acids are also established as versatile precursors in the synthesis of pesticides and pharmaceutical products. nih.gov

The carboxylic acid moiety can undergo standard reactions such as esterification, amidation, or reduction to an alcohol. The secondary amine can be involved in further N-alkylation, acylation, or used to direct reactions on the aromatic ring. The chloro-substituent can be replaced through nucleophilic aromatic substitution under specific conditions or can influence the electronic properties of the molecule, guiding the regioselectivity of further electrophilic substitution reactions. These combined reactive sites position this compound as a candidate for the synthesis of diverse and complex target molecules in the fine chemicals industry.

| Compound | Key Structural Features | Known Role in Synthesis |

|---|---|---|

| Anthranilic Acid | Aminobenzoic acid | Intermediate for dyes, pigments, and pharmaceuticals. wikipedia.orgasianpubs.org |

| 2-Amino-4-chlorobenzoic acid | Chlorinated aminobenzoic acid | Precursor for quinazolinone derivatives and agrochemicals. chemimpex.comchemicalbook.com |

| This compound | N-benzylated, chlorinated aminobenzoic acid | Potential intermediate for complex heterocyclic systems and specialized polymers. |

| 2-Chlorobenzoic acid | Chlorinated benzoic acid | Precursor in the synthesis of pharmaceuticals like Diclofenac and pesticides. nih.gov |

Potential as Precursors for Dyes and Pigments Development

The historical and ongoing importance of anthranilic acid derivatives in the dye industry is well-documented. wikipedia.org Anthranilic acid itself is a key intermediate in the production of azo dyes. asianpubs.org Its derivatives are used to create a wide variety of colors. For instance, various acid dyes have been synthesized by coupling diazotized 4,4'-methylene-bis-anthranilic acid with different coupling components to produce a range of red to violet shades. asianpubs.org

Given that this compound is a derivative of anthranilic acid, it holds potential as a precursor in the development of novel dyes and pigments. The core structure is suitable for diazotization and subsequent coupling reactions, a fundamental process in azo dye synthesis. The presence of the chlorine atom and the benzyl (B1604629) group could be used to modulate the final properties of a dye molecule, such as its color (chromophore), lightfastness, and affinity for specific fibers. The bulky benzyl group might enhance the solubility of the dye in organic media or influence its stacking behavior in the solid state, which is critical for pigment performance. While direct synthesis of dyes from this specific compound has not been reported, its structural similarity to established dye intermediates suggests it is a plausible area for investigation. chemimpex.com

Application in Crop Protection Compositions and Agrochemical Research

One of the most promising, though still theoretical, applications for this compound is in the field of agrochemicals. Its parent molecule, 2-amino-4-chlorobenzoic acid, is already noted for its role in the formulation of herbicides and pesticides. chemimpex.com Furthermore, chloro-substituted benzoic acids are broadly utilized as intermediates in pesticide synthesis. nih.gov

Research into new herbicidal compounds has explored structurally related molecules. Studies have been conducted on series of N-benzyl-isoxazole-carboxamides and N-benzyl-methoxybenzamides, which share the N-benzyl and substituted aromatic acid motifs with the title compound. nih.govnih.gov These studies have identified compounds with significant pre- and post-emergence herbicidal activity, often causing a bleaching effect in weeds. nih.govnih.gov For example, certain N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides showed excellent inhibition against weeds like Portulaca oleracea and Abutilon theophrasti. nih.gov The structure-activity relationship (SAR) in these studies often points to the nature and position of substituents on the aromatic rings as being critical for bioactivity. The 4-chloro substitution and N-benzyl group of this compound fit the general structural profile of these modern herbicides, making it a viable candidate for synthesis and screening in agrochemical research programs.

| Compound Class | Shared Structural Motif | Observed Biological Activity |

|---|---|---|

| N-benzyl-isoxazole-carboxamides | N-benzyl group, substituted aromatic ring | Potent herbicidal activity against various weeds. nih.gov |

| N-benzyl-methoxybenzamides | N-benzyl group, substituted benzoic acid derivative | Bleaching herbicides interfering with carotenoid biosynthesis. nih.govresearchgate.net |

| This compound | N-benzyl group, substituted benzoic acid | Potential herbicidal activity (hypothesized). |

Development of Advanced Functional Materials and Chemical Sensors (if applicable to the compound class)

The development of advanced materials often relies on molecules with specific, well-defined functional groups that can direct self-assembly, participate in polymerization, or interact with analytes. This compound possesses features that could make it a candidate for research in materials science.

Polymer and MOF Synthesis: The carboxylic acid group is a common anchor point for creating polymers and metal-organic frameworks (MOFs). The molecule could potentially be used as a monomer to synthesize specialty polyamides or polyesters with unique properties imparted by the chloro- and benzyl-substituents. As an organic linker in MOFs, the rigid benzoic acid core and the additional functional groups could lead to frameworks with tailored pore sizes and chemical environments for applications in gas storage or catalysis.

Chemical Sensors: The aromatic rings and the amine linkage provide an electron-rich system that could interact with specific metal ions or organic molecules. Such interactions could lead to a detectable change in the molecule's optical (fluorescence or absorbance) or electrochemical properties. This principle is the basis for many chemical sensors. The molecule could be functionalized onto a surface via its carboxylic acid group to create a sensor device.

While these applications are speculative and not supported by direct research on this compound, they are based on established principles in materials chemistry and the known reactivity of its constituent functional groups. The unique combination of a halogen, a secondary amine, a carboxylic acid, and two aromatic rings in a single molecule provides a platform that could be explored for creating novel functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzylamino)-4-chlorobenzoic acid, and what challenges exist in its purification?

- Methodological Answer : A common approach involves introducing the benzylamino group via nucleophilic substitution or reductive amination. For example, in a failed Schiff base synthesis attempt, 2-amino-4-chlorobenzoic acid was reacted with salicylaldehyde, but the starting material (mp 231–235°C) was recovered due to instability of intermediates . Purification challenges arise from similar melting points of byproducts (e.g., 2-amino-5-chlorobenzoic acid, mp 209–213°C ). Recrystallization in ethanol or mixed solvents (e.g., ethanol-water) is recommended, monitored by HPLC or TLC to confirm purity.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography is critical for confirming planar geometry and intramolecular interactions. For the structurally related 2-amino-4-chlorobenzoic acid, intramolecular N–H⋯O hydrogen bonds form an S(6) ring motif, while intermolecular O–H⋯O bonds create centrosymmetric dimers . For the target compound, FT-IR can validate the benzylamino group (N–H stretch ~3300 cm⁻¹) and carboxylic acid (broad O–H ~2500–3000 cm⁻¹). Mass spectrometry (e.g., ESI-MS) confirms the molecular ion peak (exact mass calculated for C₁₄H₁₁ClNO₂: 268.05 g/mol).

Advanced Research Questions

Q. What role does intramolecular hydrogen bonding play in the stability and reactivity of this compound?

- Methodological Answer : Intramolecular N–H⋯O hydrogen bonding stabilizes the planar conformation, reducing rotational freedom and enhancing crystallinity . This preorganization may influence reactivity in coupling reactions (e.g., peptide bond formation). Computational studies (DFT) can model bond angles and energies, while variable-temperature NMR assesses dynamic behavior. For example, in related benzoic acid derivatives, hydrogen bond disruption at elevated temperatures increases solubility in aprotic solvents .

Q. How can this compound serve as a precursor for pharmacologically active compounds?

- Methodological Answer : The compound’s amino and carboxylic acid groups enable dual functionalization. For instance, it can act as a building block for quinazolinones, which exhibit anticonvulsant and anticancer activity . In one protocol, coupling with activated acyl chlorides (e.g., benzoyl chloride) under Schotten-Baumann conditions yields amides. Screening such derivatives against prolyl hydroxylase (via enzyme inhibition assays) or cancer cell lines (e.g., MTT assays) is advised .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies in melting points (e.g., 210–215°C vs. 231–235°C for isomers ) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and powder XRD differentiate polymorphs. High-resolution mass spectrometry (HRMS) and ¹³C NMR can distinguish positional isomers (e.g., 4-chloro vs. 5-chloro substituents) by comparing chemical shifts of aromatic carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.